Altretamine Altretamine Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992)
Hexamethylmelamine is a triamino-1,3,5-triazine.
An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity.
Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury.
Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04)
Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine.
Brand Name: Vulcanchem
CAS No.: 645-05-6
VCID: VC20750617
InChI: InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
SMILES: CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Molecular Formula: C9H18N6
Molecular Weight: 210.28 g/mol

Altretamine

CAS No.: 645-05-6

APIs

VCID: VC20750617

Molecular Formula: C9H18N6

Molecular Weight: 210.28 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Altretamine - 645-05-6

Description Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992)
Hexamethylmelamine is a triamino-1,3,5-triazine.
An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity.
Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury.
Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04)
Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine.
CAS No. 645-05-6
Product Name Altretamine
Molecular Formula C9H18N6
Molecular Weight 210.28 g/mol
IUPAC Name 2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine
Standard InChI InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
Standard InChIKey UUVWYPNAQBNQJQ-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Canonical SMILES CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Appearance White to off-white solid powder.
Colorform Needles from absolute ethanol
Solid
Melting Point 172-174 °C
172 - 174 °C
Physical Description Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992)
Solid
Purity > 98%
Shelf Life Bulk: The bulk drug is stable at room temperature. Solution: Aqueous solutions at pH 4, 7, and 10 are stable for 24 hours at room temperature (UV).
Solubility Insoluble (NTP, 1992)
Soluble in acetone
In water, 91 mg/L at 25 °C
3.10e+00 g/L
Water 0.92 (mg/mL)
Benzene 106 (mg/mL)
CHCL3 220 (mg/mL)
EtOAc 52 (mg/mL)
Et2O 47 (mg/mL)
Synonyms Hexamethylmelamine, NSC13875, ENT50852; Hexalen; 645-05-6; Hexastat; Hemel
Vapor Pressure 2.95X10-4 mm Hg at 25 °C (est)
Reference 1. Keldsen N, Havsteen H, Vergote I, Bertelsen K, Jakobsen A. Altretamine (hexamethylmelamine) in the treatment of platinum-resistant ovarian cancer: a phase II study. Gynecol Oncol. 2003 Feb;88(2):118-22. doi: 10.1016/s0090-8258(02)00103-8. PMID: 12586589.

2. Damia G, D'Incalci M. Clinical pharmacokinetics of altretamine. Clin Pharmacokinet. 1995 Jun;28(6):439-48. doi: 10.2165/00003088-199528060-00002. PMID: 7656502.

3. Wiernik PH, Yeap B, Vogl SE, Kaplan BH, Comis RL, Falkson G, Davis TE, Fazzini E, Cheuvart B, Horton J. Hexamethylmelamine and low or moderate dose cisplatin with or without pyridoxine for treatment of advanced ovarian carcinoma: a study of the Eastern Cooperative Oncology Group. Cancer Invest. 1992;10(1):1-9. doi: 10.3109/07357909209032783. PMID: 1735009.
PubChem Compound 2123
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator